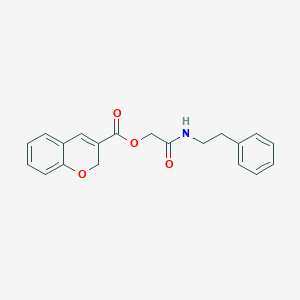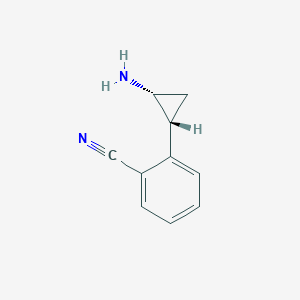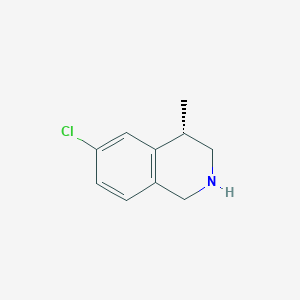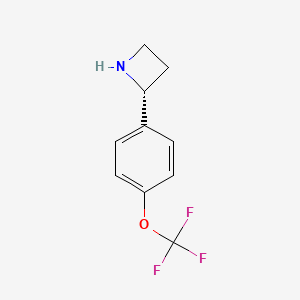
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functional group. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Substitution reactions can occur at the amino group or the tetrahydrofuran ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Alcohols or other reduced forms.
Substituted Derivatives: Compounds with different substituents on the amino group or tetrahydrofuran ring.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Utilized in the synthesis of peptide-based biomolecules.
- Acts as a precursor for the preparation of biologically active compounds.
Medicine:
- Intermediate in the synthesis of pharmaceuticals.
- Potential use in drug discovery and development.
Industry:
- Employed in the production of fine chemicals and specialty chemicals.
- Used in the manufacture of advanced materials.
作用機序
The mechanism of action of (2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The presence of the Boc-protected amino group and the carboxylic acid functional group allows it to participate in peptide bond formation and other chemical transformations.
類似化合物との比較
(2S,4R)-4-Aminotetrahydrofuran-2-carboxylic acid: Lacks the Boc protection on the amino group.
(2S,4R)-4-((tert-Butoxycarbonyl)amino)tetrahydropyran-2-carboxylic acid: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness:
- The presence of the Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis.
- The tetrahydrofuran ring imparts unique chemical properties and reactivity compared to other ring systems.
特性
分子式 |
C10H17NO5 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
InChIキー |
XPLRZNDPTQWMSL-RQJHMYQMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](OC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)

![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)

![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)

![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)



![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)


